![molecular formula C20H22N4O B6636808 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol](/img/structure/B6636808.png)
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol, also known as ISO-1, is a small molecule inhibitor that has been studied for its potential therapeutic applications.
Mecanismo De Acción
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol inhibits the activity of MIF by binding to its tautomerase active site, which prevents the catalysis of tautomerase activity. This leads to downstream effects on MIF signaling pathways, resulting in decreased inflammation and immune response.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been shown to have anti-inflammatory effects in various disease models, including rheumatoid arthritis, sepsis, and colitis. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has also been shown to have anti-tumor effects in various cancer models, including breast cancer, lung cancer, and melanoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has several advantages for lab experiments, including its small size, specificity for MIF, and ease of synthesis. However, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has limitations, including its potential off-target effects and the need for further optimization for clinical use.
Direcciones Futuras
For 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol research include optimization of the compound, identification of potential combination therapies, and further exploration of its therapeutic potential in various disease models.
Métodos De Síntesis
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol can be synthesized using a multistep process that involves the reaction of 2-bromo-3,4-dihydroisoquinoline with 4-pyridylhydrazine to form 1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-pyridin-4-yl-1H-pyrazole. This intermediate is then reacted with 2-(2-hydroxy-3-propylphenoxy)propan-1-ol to form 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol.
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been shown to inhibit the activity of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine that plays a role in the pathogenesis of many diseases.
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-19(14-23-12-8-16-3-1-2-4-18(16)13-23)15-24-20(7-11-22-24)17-5-9-21-10-6-17/h1-7,9-11,19,25H,8,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXINXXOLFVLKMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(CN3C(=CC=N3)C4=CC=NC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.